3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride (3-SBCPMP-HCl) is an organic compound that has been widely studied for its potential use in scientific research, drug development, and other applications. 3-SBCPMP-HCl is a cyclic amine that is derived from the reaction of sec-butyl-4-chlorophenoxyacetic acid and pyrrolidine. It is a white crystalline solid that is soluble in water and most organic solvents.
Mechanism Of Action
The mechanism of action of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride is not fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is also believed that the compound may act as an agonist or antagonist of certain receptors in the body.
Biochemical And Physiological Effects
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the metabolism of drugs, as well as affect the activity of certain receptors in the body. It has also been studied for its potential effects on the immune system, as well as its ability to modulate the activity of certain enzymes.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride for laboratory experiments is its high solubility in water and most organic solvents. This makes it easy to work with and allows for a wide range of experiments to be conducted. The main limitation of using this compound is its potential toxicity, as it has been shown to affect the activity of certain enzymes and receptors in the body.
Future Directions
There are several future directions for the use of 3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride. These include its potential use in drug development and drug delivery, as well as its potential use as an inhibitor of enzymes involved in the metabolism of drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Other potential applications include its use as a model compound for studying the reactivity and stability of organic compounds, as well as its potential use as a tool for studying the reactivity of aromatic rings.
Scientific Research Applications
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride has been studied extensively for its potential use in scientific research. It has been used as a model compound for studying the reactivity and stability of organic compounds, as well as for studying the reactivity of aromatic rings. It has also been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
3-[(2-butan-2-yl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-8-13(16)4-5-15(14)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYUBZZSDONKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride | |
CAS RN |
1220030-95-4 | |
Record name | Pyrrolidine, 3-[[4-chloro-2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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